molecular formula C22H32O4 B1259021 5-[3,3a,4,5,6,6a-Hexahydro-5-hydroxy-4-(3-hydroxy-4-methyl-1-octen-6-ynyl)pentalen-2(1H)-ylidene]pentanoic acid

5-[3,3a,4,5,6,6a-Hexahydro-5-hydroxy-4-(3-hydroxy-4-methyl-1-octen-6-ynyl)pentalen-2(1H)-ylidene]pentanoic acid

Cat. No. B1259021
M. Wt: 360.5 g/mol
InChI Key: HIFJCPQKFCZDDL-QSGBCQANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iloprost is a prostacyclin analogue with potential chemopreventive activity. Iloprost binds to the prostacyclin receptor in various target cells, thereby causing vasodilation, inhibition of platelet aggregation, and decreased tumor cell adhesion to endothelium among other effects. Prostacyclin is a naturally occurring eicosanoid with anti-inflammatory, antineoplastic, and anti-metastatic properties. (NCI05)
An eicosanoid, derived from the cyclooxygenase pathway of arachidonic acid metabolism. It is a stable and synthetic analog of EPOPROSTENOL, but with a longer half-life than the parent compound. Its actions are similar to prostacyclin. Iloprost produces vasodilation and inhibits platelet aggregation.

Scientific Research Applications

Anti-Inflammatory Properties

  • A study found a compound isolated from soft coral exhibiting significant inhibitory effects on superoxide anion generation by human neutrophils, suggesting potential anti-inflammatory applications (Chen, Dai, Hwang, & Sung, 2014).

Role in Diabetes and Neurodegenerative Diseases

  • Research on Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, showed its association with complications in diabetes and neurodegenerative diseases. MG modifies arginine and lysine residues in proteins, forming various advanced glycation end-products (Nemet, Varga-Defterdarović, & Turk, 2006).

Applications in Solid Phase Synthesis

  • A study reported the synthesis of phenylfluorenyl based linkers for solid phase synthesis, showing higher acid stability compared to standard trityl resins. This has implications for the immobilization and cleavage of carboxylic acids and amines (Bleicher, Lutz, & Wuethrich, 2000).

Antimicrobial and Antitumor Properties

  • A new sesquiterpene isolated from a marine sponge-associated fungus was found to show neither antimicrobial nor in vitro growth inhibitory activities on human tumor cell lines, indicating the need for further research to explore its potential medicinal applications (Pinheiro et al., 2012).

Radiopacity in X-Ray Imaging

  • A synthesized radiopaque compound, 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, was found to have potential for X-ray imaging applications due to its high iodine content and radiopacity. It was noncytotoxic to L929 fibroblast cells up to a certain concentration (Gopan, Susan, Jayadevan, & Joseph, 2021).

Vasorelaxation and Potassium Channel Activation

  • 5,6-Epoxyeicosatrienoic acid (5,6-EET) and its analogs were found to induce vasorelaxation in coronary arteries through potassium channel activation. This highlights its potential application in cardiovascular research and therapy (Yang et al., 2005).

properties

Product Name

5-[3,3a,4,5,6,6a-Hexahydro-5-hydroxy-4-(3-hydroxy-4-methyl-1-octen-6-ynyl)pentalen-2(1H)-ylidene]pentanoic acid

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

(5E)-5-[5-hydroxy-4-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+

InChI Key

HIFJCPQKFCZDDL-QSGBCQANSA-N

Isomeric SMILES

CC#CCC(C)C(/C=C/C1C(CC2C1C/C(=C/CCCC(=O)O)/C2)O)O

SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Pictograms

Acute Toxic; Health Hazard

synonyms

Ciloprost
Iloprost
Ventavis
ZK 36374
ZK-36374
ZK36374

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[3,3a,4,5,6,6a-Hexahydro-5-hydroxy-4-(3-hydroxy-4-methyl-1-octen-6-ynyl)pentalen-2(1H)-ylidene]pentanoic acid
Reactant of Route 2
5-[3,3a,4,5,6,6a-Hexahydro-5-hydroxy-4-(3-hydroxy-4-methyl-1-octen-6-ynyl)pentalen-2(1H)-ylidene]pentanoic acid
Reactant of Route 3
5-[3,3a,4,5,6,6a-Hexahydro-5-hydroxy-4-(3-hydroxy-4-methyl-1-octen-6-ynyl)pentalen-2(1H)-ylidene]pentanoic acid
Reactant of Route 4
Reactant of Route 4
5-[3,3a,4,5,6,6a-Hexahydro-5-hydroxy-4-(3-hydroxy-4-methyl-1-octen-6-ynyl)pentalen-2(1H)-ylidene]pentanoic acid
Reactant of Route 5
Reactant of Route 5
5-[3,3a,4,5,6,6a-Hexahydro-5-hydroxy-4-(3-hydroxy-4-methyl-1-octen-6-ynyl)pentalen-2(1H)-ylidene]pentanoic acid
Reactant of Route 6
5-[3,3a,4,5,6,6a-Hexahydro-5-hydroxy-4-(3-hydroxy-4-methyl-1-octen-6-ynyl)pentalen-2(1H)-ylidene]pentanoic acid

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